METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE
Description
METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE is a synthetic organic compound featuring a benzylamine core substituted with a 2-amino-5-methylphenyl group and a phenyl group, linked to a methyl acetate ester via an amino group. Its molecular formula is C₁₇H₂₀N₂O₂, with a molecular weight of ~284.35 g/mol.
Properties
IUPAC Name |
methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-9-15(18)14(10-12)17(19-11-16(20)21-2)13-6-4-3-5-7-13/h3-10,17,19H,11,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAQMTSVFIISAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(C2=CC=CC=C2)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE typically involves the reaction of 2-amino-5-methylphenyl with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE can undergo various chemical reactions including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Features
- Target Compound: Contains a substituted benzylamine group with two aromatic rings (phenyl and 2-amino-5-methylphenyl) connected to a methyl acetate ester. The amino group facilitates hydrogen bonding and derivatization .
- CAS 147003-46-1 (METHYL 2-(2-AMINO-4-PHENYLTHIAZOL-5-YL)ACETATE): Features a thiazole ring (a five-membered heterocycle with sulfur and nitrogen) substituted with phenyl and amino groups, esterified as methyl acetate. Molecular formula: C₁₂H₁₂N₂O₂S; molecular weight: 248.3 g/mol .
2.2 Physical Properties
2.3 Chemical Reactivity
- Ester Hydrolysis :
- Amino Group Reactivity: The target’s benzylamine amino group is more accessible for acylation or alkylation reactions, whereas the thiazole’s amino group is constrained within the heterocycle .
Research Findings
- Crystallography :
- Hydrogen Bonding: The target’s amino groups form stronger N–H···O hydrogen bonds compared to the thiazole’s N–H···S interactions, influencing crystallization behavior .
Biological Activity
Methyl 2-{[(2-amino-5-methylphenyl)(phenyl)methyl]amino}acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H20N2O2
- Molecular Weight : 288.35 g/mol
- Physical State : Solid
The compound features a methyl acetate group attached to an amino group that is further substituted with a phenyl and a 5-methyl-substituted phenyl moiety. This structural complexity may contribute to its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. In vitro assays have shown that certain derivatives exhibit significant inhibition of COX-1 and COX-2, with IC50 values indicating potent anti-inflammatory effects .
- Neuroprotective Effects : The presence of amino groups in the structure may facilitate interactions with neurotransmitter systems, potentially offering neuroprotective properties. Research on similar compounds indicates that modifications in the amino group can enhance neuroprotective effects against oxidative stress .
Anti-inflammatory Activity
Research has demonstrated that this compound and its derivatives exhibit notable anti-inflammatory properties. The following table summarizes key findings from various studies:
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | COX-1 | 19.45 ± 0.07 | |
| Compound B | COX-2 | 23.8 ± 0.20 | |
| Methyl 2-{...} | COX-1 & COX-2 | TBD | Current Study |
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest that modifications to the phenyl groups can enhance activity against bacterial strains. However, specific data on this compound remains limited.
Case Studies
- In Vivo Studies on Inflammation Models :
- Neuroprotective Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
